molecular formula C27H27N3O4 B2616012 2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide CAS No. 899966-24-6

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide

Cat. No. B2616012
CAS RN: 899966-24-6
M. Wt: 457.53
InChI Key: WTZJQRBOPKBSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H27N3O4 and its molecular weight is 457.53. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Acetamide Derivatives

A review of acetamide, its derivatives, and related compounds highlighted their commercial importance and the biological consequences of exposure. The study covers individual chemicals, reflecting their diverse biological responses and the significant expansion of environmental toxicology data over the years. This context suggests a potential research interest in the environmental and toxicological implications of acetamide derivatives, including the compound of interest (Kennedy, 2001).

Antioxidant Capacity and Chemical Interactions

Research on the ABTS/PP decolorization assay for antioxidant capacity highlights the reaction pathways and potential interactions of compounds with antioxidant properties. This study's insights into the reactivity and transformation of chemicals in oxidative environments could inform research on the compound's antioxidant capacity and its interactions with other substances (Ilyasov et al., 2020).

Neuroprotective, Antiaddictive, and Antidepressant-Like Activities

An endogenous compound present in the mammalian brain, structurally similar to tetrahydroisoquinolines, displayed neuroprotective, antiaddictive, and antidepressant-like activity in animal models. This suggests a potential research avenue for the compound , focusing on CNS disorders and exploring its mechanisms of action, neuroprotection, and therapeutic potential (Antkiewicz‐Michaluk et al., 2018).

Environmental Degradation and Biotoxicity

A review on the degradation of acetaminophen by advanced oxidation processes discussed pathways, by-products, and biotoxicity. This highlights the environmental impact and degradation mechanisms of pharmaceutical compounds, providing a model for studying similar compounds' environmental behaviors and potential risks (Qutob et al., 2022).

properties

IUPAC Name

2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-18-9-10-19-14-20(16-28-21-7-5-4-6-8-21)27(32)30(24(19)13-18)17-26(31)29-23-15-22(33-2)11-12-25(23)34-3/h4-15,28H,16-17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZJQRBOPKBSNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)OC)OC)CNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide

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